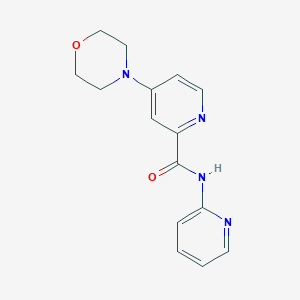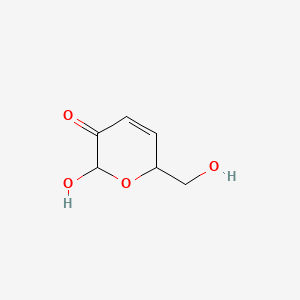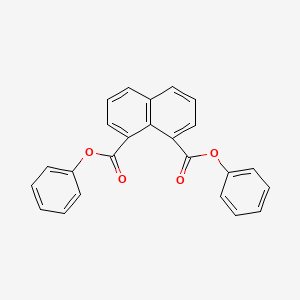
Diphenyl naphthalene-1,8-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenyl naphthalene-1,8-dicarboxylate is an organic compound that belongs to the class of aromatic esters. It is derived from naphthalene-1,8-dicarboxylic acid and diphenyl alcohol. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, materials science, and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl naphthalene-1,8-dicarboxylate typically involves the esterification of naphthalene-1,8-dicarboxylic acid with diphenyl alcohol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-180°C for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
化学反应分析
Types of Reactions
Diphenyl naphthalene-1,8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,8-dicarboxylic acid and diphenyl ketone.
Reduction: Reduction reactions can convert the ester groups into alcohols, resulting in the formation of naphthalene-1,8-dimethanol and diphenyl alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination.
Major Products Formed
Oxidation: Naphthalene-1,8-dicarboxylic acid and diphenyl ketone.
Reduction: Naphthalene-1,8-dimethanol and diphenyl alcohol.
Substitution: Nitrated or halogenated derivatives of this compound.
科学研究应用
Diphenyl naphthalene-1,8-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination polymers.
Materials Science: The compound’s unique structural properties make it useful in the development of luminescent materials and metal-organic frameworks.
Pharmacology: Research is ongoing to explore its potential as a drug delivery agent and its interactions with biological molecules.
作用机制
The mechanism of action of diphenyl naphthalene-1,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and ester groups allow it to participate in π-π stacking interactions and hydrogen bonding, which can influence its binding affinity to various receptors and enzymes. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects .
相似化合物的比较
Similar Compounds
Naphthalene-1,8-dicarboxylic acid: The parent compound from which diphenyl naphthalene-1,8-dicarboxylate is derived.
Diphenyl ether: Shares the diphenyl moiety but lacks the ester functionality.
Naphthalene-1,8-dimethanol: A reduction product of this compound.
Uniqueness
This compound is unique due to its combination of aromatic ester functionality and the presence of both naphthalene and diphenyl groups. This unique structure imparts specific chemical and physical properties, such as enhanced stability and luminescence, making it valuable in various research and industrial applications .
属性
CAS 编号 |
5449-83-2 |
|---|---|
分子式 |
C24H16O4 |
分子量 |
368.4 g/mol |
IUPAC 名称 |
diphenyl naphthalene-1,8-dicarboxylate |
InChI |
InChI=1S/C24H16O4/c25-23(27-18-11-3-1-4-12-18)20-15-7-9-17-10-8-16-21(22(17)20)24(26)28-19-13-5-2-6-14-19/h1-16H |
InChI 键 |
GQYNQDRPZODTON-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC3=C2C(=CC=C3)C(=O)OC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]propan-2-yl]oxymethyl]oxirane](/img/structure/B13996394.png)
![2-[(2-Nitrophenanthridin-6-yl)amino]ethanol](/img/structure/B13996397.png)

![3,16,17-trihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one](/img/structure/B13996415.png)
![4,6-Dichloro-N-[1-(2-phenylethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine](/img/structure/B13996420.png)
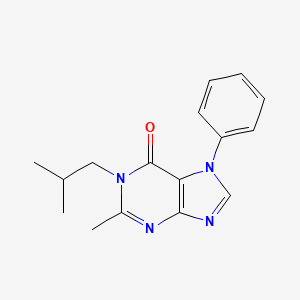
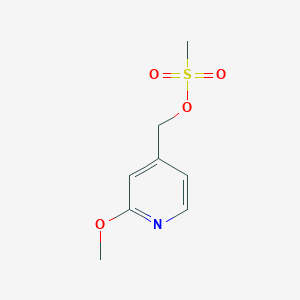
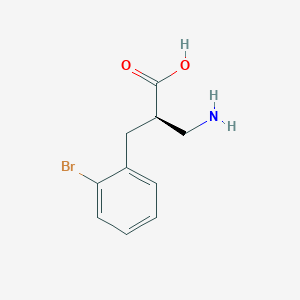
![5,6-dichloro-2-(3-(trifluoromethyl)phenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B13996454.png)
![n-Benzyl-1-[(4-chlorophenyl)sulfanyl]-n-{[(4-chlorophenyl)sulfanyl]methyl}methanamine](/img/structure/B13996462.png)
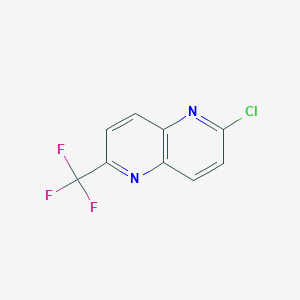
![ethyl N-[6-amino-5-nitro-4-[(2-oxo-4-phenylbutyl)amino]pyridin-2-yl]carbamate](/img/structure/B13996465.png)
